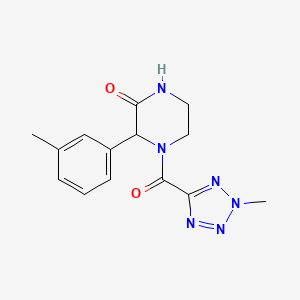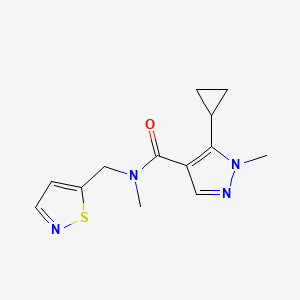
3-(3-Methylphenyl)-4-(2-methyltetrazole-5-carbonyl)piperazin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(3-Methylphenyl)-4-(2-methyltetrazole-5-carbonyl)piperazin-2-one, also known as TAK-915, is a novel compound that has been extensively studied for its potential use in the treatment of cognitive disorders such as Alzheimer's disease.
Aplicaciones Científicas De Investigación
3-(3-Methylphenyl)-4-(2-methyltetrazole-5-carbonyl)piperazin-2-one has been extensively studied for its potential use in the treatment of cognitive disorders such as Alzheimer's disease. It has been shown to improve cognitive function in animal models of Alzheimer's disease and has also been found to enhance memory consolidation in healthy individuals.
Mecanismo De Acción
3-(3-Methylphenyl)-4-(2-methyltetrazole-5-carbonyl)piperazin-2-one is a selective antagonist of the GABA-A alpha-5 receptor subtype. This receptor subtype is primarily expressed in the hippocampus, a brain region that is critical for learning and memory. By blocking the activity of this receptor subtype, 3-(3-Methylphenyl)-4-(2-methyltetrazole-5-carbonyl)piperazin-2-one enhances the activity of the hippocampus and improves cognitive function.
Biochemical and Physiological Effects:
3-(3-Methylphenyl)-4-(2-methyltetrazole-5-carbonyl)piperazin-2-one has been shown to improve cognitive function in animal models of Alzheimer's disease and has also been found to enhance memory consolidation in healthy individuals. It has also been shown to increase the activity of the hippocampus, as measured by functional magnetic resonance imaging (fMRI) studies.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 3-(3-Methylphenyl)-4-(2-methyltetrazole-5-carbonyl)piperazin-2-one is its selectivity for the GABA-A alpha-5 receptor subtype, which reduces the potential for off-target effects. However, 3-(3-Methylphenyl)-4-(2-methyltetrazole-5-carbonyl)piperazin-2-one has a relatively short half-life in vivo, which may limit its effectiveness as a therapeutic agent.
Direcciones Futuras
Future research on 3-(3-Methylphenyl)-4-(2-methyltetrazole-5-carbonyl)piperazin-2-one should focus on improving its pharmacokinetic properties, such as its half-life and bioavailability, to increase its effectiveness as a therapeutic agent. Additionally, further studies are needed to determine the safety and efficacy of 3-(3-Methylphenyl)-4-(2-methyltetrazole-5-carbonyl)piperazin-2-one in humans. Finally, 3-(3-Methylphenyl)-4-(2-methyltetrazole-5-carbonyl)piperazin-2-one may have potential applications in other cognitive disorders, such as schizophrenia and attention deficit hyperactivity disorder (ADHD), which should be explored in future research.
Métodos De Síntesis
The synthesis of 3-(3-Methylphenyl)-4-(2-methyltetrazole-5-carbonyl)piperazin-2-one involves a multi-step process that begins with the reaction of 3-methylbenzaldehyde with 2-methyl-5-nitrotetrazole to produce 3-(3-methylphenyl)-5-nitro-1H-tetrazole. This intermediate compound is then reduced with palladium on carbon to yield 3-(3-methylphenyl)-5-amino-1H-tetrazole. The final step involves the reaction of 3-(3-methylphenyl)-5-amino-1H-tetrazole with piperazine and 2-methyl-5-oxo-1,2,4-triazolidine-3-carboxylic acid to form 3-(3-Methylphenyl)-4-(2-methyltetrazole-5-carbonyl)piperazin-2-one.
Propiedades
IUPAC Name |
3-(3-methylphenyl)-4-(2-methyltetrazole-5-carbonyl)piperazin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N6O2/c1-9-4-3-5-10(8-9)11-13(21)15-6-7-20(11)14(22)12-16-18-19(2)17-12/h3-5,8,11H,6-7H2,1-2H3,(H,15,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBAGQSMYYFZOMT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2C(=O)NCCN2C(=O)C3=NN(N=N3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-Methylphenyl)-4-(2-methyltetrazole-5-carbonyl)piperazin-2-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-methyl-N-[1-(oxan-2-yl)pyrazol-4-yl]-2-propan-2-ylpyridine-3-carboxamide](/img/structure/B7437656.png)
![N-[2-(2-fluorophenyl)ethyl]-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B7437664.png)
![2,3,3,3-tetrafluoro-N-[2-(3-hydroxy-2-oxo-1H-indol-3-yl)ethyl]propanamide](/img/structure/B7437667.png)

![6-[2-[1-(Difluoromethyl)-3,5-dimethylpyrazol-4-yl]acetyl]-1-methyl-2,4,5,7-tetrahydropyrazolo[3,4-c]pyridin-3-one](/img/structure/B7437686.png)
![2-[5-(8-Azabicyclo[3.2.1]oct-2-en-3-yl)pyridin-3-yl]oxyethanol](/img/structure/B7437694.png)
![2-[[cyclopropyl-[(4-ethylphenyl)methyl]amino]methyl]-3H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B7437703.png)
![1-(2,4-Dichlorophenyl)-2-[(4,4-dimethoxyoxan-3-yl)amino]ethanol](/img/structure/B7437708.png)
![2-[1-(2-methyl-4-oxo-5,7-dihydro-3H-pyrrolo[3,4-d]pyrimidin-6-yl)ethyl]-3H-quinazolin-4-one](/img/structure/B7437711.png)
![5-(4,4-difluorocyclohexyl)-N-(6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-ylmethyl)-1,3,4-oxadiazol-2-amine](/img/structure/B7437736.png)

![Tert-butyl 3-methyl-3-[methyl(1,2-thiazol-5-ylmethyl)carbamoyl]pyrrolidine-1-carboxylate](/img/structure/B7437745.png)
![(4-Ethyl-4-pyrrolidin-1-ylpiperidin-1-yl)-[3-(trifluoromethyl)imidazo[1,5-a]pyridin-1-yl]methanone](/img/structure/B7437746.png)
![2-[3-[4-(Difluoromethoxy)-3-fluorophenyl]phenyl]morpholine](/img/structure/B7437747.png)